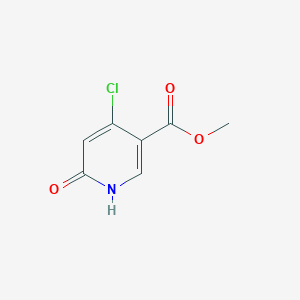

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-3-9-6(10)2-5(4)8/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYIUOULABDECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized through a multicomponent reaction involving terminal alkynes, isocyanates, and malonates. The reaction typically employs copper acetylides as catalysts, which attack isocyanates to form propargylic amide species. These intermediates further react with malonates in the presence of t-BuOLi to form the desired dihydropyridine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate differ primarily in substituents at the 2-, 4-, and 5-positions, as well as the ester group (methyl vs. ethyl). Below is a detailed comparison:

Structural Analogues

Physical and Spectral Properties

- Melting Points : Chloro-substituted derivatives typically exhibit higher melting points than bromo analogs due to stronger dipole interactions. For example, methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate is a crystalline solid, while its bromo counterpart (compound 18) is reported as an off-white solid .

- NMR Signatures : The ¹H-NMR of methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate would show a deshielded proton at the 5-position (~δ 8.1 ppm), whereas the 5-bromo analog (compound 18) displays a downfield shift due to bromine’s inductive effect .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate?

Basic Research Question

The synthesis typically involves halogenation and esterification steps. A common approach is the bromination of a precursor like 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate using agents such as N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane . Optimization includes:

- Catalysts : Methanesulfonic acid under reflux conditions enhances reaction efficiency .

- Purification : Crystallization or chromatography ensures high purity (>95%) .

- Yield Improvement : Continuous flow reactors can scale up synthesis while maintaining reproducibility .

How can structural characterization of this compound be performed using crystallographic techniques?

Basic Research Question

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : Use high-resolution diffractometers to measure bond lengths and angles (e.g., C–O bond: ~1.23 Å, indicating lactam tautomer dominance) .

- Refinement : Employ SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve hydrogen-bonding networks and polymorphic variations .

- Validation : Compare crystallographic data with computational models (e.g., Mercury CSD for packing similarity analysis) .

Example Crystal Data :

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P1 |

| a, b, c | 6.2620, 7.1053, 10.7101 Å |

| α, β, γ | 102.46°, 96.75°, 114.82° |

| Volume | 410.49 ų |

How can SHELX software resolve contradictions in tautomeric form identification?

Advanced Research Question

Tautomerism (lactam vs. lactim) can be ambiguous. SHELXL refines bond lengths and electron density maps to distinguish tautomers:

- Bond Length Analysis : Lactam tautomers show shorter C=O bonds (~1.23 Å vs. lactim’s ~1.30 Å) .

- Hydrogen Bonding : SHELXE identifies O–H···N interactions, favoring lactam stability in crystal lattices .

- Validation : Cross-check with spectroscopic data (e.g., IR carbonyl stretches) to resolve discrepancies .

What role do hydrogen-bonding patterns play in stabilizing its crystal structure?

Advanced Research Question

Hydrogen bonds dictate packing efficiency and polymorph formation. Methodology:

- Graph Set Analysis : Classify interactions (e.g., R₂²(8) motifs) using Etter’s formalism to predict stability .

- Thermal Analysis : Compare melting points of polymorphs to correlate H-bond strength with lattice energy .

- Case Study : In [Ni(H₂O)₆]²⁺ complexes, O–H···O bonds (2.7–2.9 Å) between water ligands and carboxylate groups enhance structural rigidity .

How do substituents influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question

The chloro and ester groups govern reactivity. Experimental strategies:

- Kinetic Studies : Monitor Cl⁻ displacement rates with amines/thiols under varying pH .

- DFT Calculations : Model transition states to predict regioselectivity (e.g., C-4 vs. C-5 substitution) .

- Steric Effects : Bulky substituents reduce reaction yields; optimize using polar aprotic solvents (DMF, DMSO) .

How can conformational analysis explain its stability in solution vs. solid state?

Advanced Research Question

Use Cremer-Pople puckering coordinates to quantify ring non-planarity:

- Parameterization : Calculate amplitude (q) and phase angle (φ) for the dihydropyridine ring .

- Comparison : Solid-state structures (via crystallography) often show higher puckering (q > 0.5 Å) than solution NMR data due to lattice constraints .

- Solvent Effects : MD simulations predict conformational flexibility in polar solvents (e.g., water vs. DMSO) .

What methodologies address discrepancies in reported biological activity data?

Advanced Research Question

Contradictions may arise from impurity or tautomerism. Mitigation strategies:

- Purity Assays : Use HPLC-MS to verify >98% purity and identify byproducts .

- Tautomer Control : Conduct bioassays under controlled pH to stabilize specific forms (lactam at pH 7.4) .

- Dose-Response Curves : Compare IC₅₀ values across studies to isolate structure-activity relationships .

How does polymorphism affect its physicochemical properties?

Advanced Research Question

Polymorphs exhibit distinct solubility and stability. Investigate via:

- PXRD and DSC : Identify forms (e.g., triclinic vs. monoclinic) and correlate with dissolution rates .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals) driving polymorphism .

- Case Study : A polymorph with tighter packing (lower V = 410.49 ų) shows reduced hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.